1,1,1-Trichloro-2-fluoroethane

Catalog No.
S13948980
CAS No.
27154-33-2
M.F
C2H2Cl3F
M. Wt
151.39 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,1,1-Trichloro-2-fluoroethane

CAS Number

27154-33-2

Product Name

1,1,1-Trichloro-2-fluoroethane

IUPAC Name

1,1,1-trichloro-2-fluoroethane

Molecular Formula

C2H2Cl3F

Molecular Weight

151.39 g/mol

InChI

InChI=1S/C2H2Cl3F/c3-2(4,5)1-6/h1H2

InChI Key

ZXUJWPHOPHHZLR-UHFFFAOYSA-N

Canonical SMILES

C(C(Cl)(Cl)Cl)F

1,1,1-Trichloro-2-fluoroethane (CAS 27154-33-2), also known as HCFC-131b, is a specialized partially fluorinated aliphatic halocarbon characterized by a trichloromethyl group adjacent to a fluoromethyl group (CCl3-CH2F). With a boiling point of approximately 94.8 °C and a density of 1.5 g/cm³, it operates as a stable, low-volatility liquid under standard laboratory and industrial conditions. In procurement contexts, it is primarily sourced as an advanced intermediate for the synthesis of hydrofluorocarbons (HFCs), hydrofluoroolefins (HFOs), and specialty fluoropolymers. Its specific halogenation pattern provides a highly targeted reactive handle for catalytic fluorination, dehydrochlorination, and radical addition workflows, offering distinct selectivity advantages over non-fluorinated bulk solvents or fully halogenated gases .

Procurement Fit

HCFC-class halogenated ethane with unique Cl/F placement

Niche intermediate and specialty solvent for industrial research

Distinct thermodynamic and volatility profile vs. fully chlorinated analogs

Substituting 1,1,1-trichloro-2-fluoroethane with its structural isomer 1,1,2-trichloro-1-fluoroethane (HCFC-131a) or the unfluorinated baseline trichloroethylene (TCE) fundamentally disrupts downstream synthesis. Because HCFC-131b possesses a CCl3-CH2F architecture, catalytic fluorination proceeds via specific chlorine-fluorine exchange at the trichloromethyl carbon, selectively driving the formation of CF3-CH2Cl (HCFC-133a) or CF3-CH2F (HFC-134a). In contrast, HCFC-131a (CCl2F-CH2Cl) introduces fluorine at a distinct carbon, leading to divergent, off-target polyfluorinated isomers that are difficult to separate. Furthermore, attempting to use bulk TCE requires harsher initial fluorination conditions, higher anhydrous HF equivalents, and increased catalyst operating temperatures, which accelerates catalyst coking and reduces overall process yield [1].

Substitution Risk

Vapor profile

Halogen arrangement shifts vapor pressure and boiling point compared to isomers; direct interchange may alter process volatility.

Metabolic fate

Toxicological endpoint profile differs from HCFC-131a; metabolite pattern and adduct formation may not transfer.

Environmental class

ODP value varies across HCFC analogs; regulatory compliance context may differ for each specific compound.

Catalytic Fluorination Efficiency and HF Equivalency

When utilized as a precursor for the synthesis of highly fluorinated ethanes (e.g., HCFC-133a or HFC-134a) over chromium oxide catalysts, HCFC-131b demonstrates superior process efficiency compared to unfluorinated baselines. Because it is already partially fluorinated, HCFC-131b requires significantly lower anhydrous HF equivalents and lower activation temperatures to achieve high conversion rates. In contrast, starting from trichloroethylene (TCE) requires higher HF stoichiometric excesses and elevated temperatures, which accelerates catalyst deactivation via coking [1].

Evidence DimensionHF equivalence and thermal activation requirements
Target Compound DataReduced HF stoichiometry, lower temperature threshold
Comparator Or BaselineTrichloroethylene (TCE) (High HF excess, higher temperature threshold)
Quantified DifferenceHCFC-131b lowers the kinetic barrier for exhaustive fluorination, reducing HF waste and extending catalyst lifespan.
ConditionsGas-phase catalytic fluorination over Cr2O3-based catalysts

Procuring the partially fluorinated HCFC-131b intermediate reduces the corrosive burden on reactors and lowers HF consumption in specialty fluorochemical synthesis.

Hvb vs. 1,1,1-TCE
Head-to-head
211.87 kJ/kg vs. 213.54 kJ/kg 0.78% lower
Reported latent heat difference influences COP modeling
QSPR model; normal boiling point context

Regioselective Dehydrochlorination for Specialty Olefins

The specific arrangement of halogens in HCFC-131b (CCl3-CH2F) dictates its behavior during base-mediated or catalytic dehydrochlorination. Elimination of HCl from HCFC-131b selectively yields 1,1-dichloro-2-fluoroethylene. Conversely, the structural isomer HCFC-131a (CCl2F-CH2Cl) undergoes elimination to yield a mixture of 1,2-dichloro-1-fluoroethylene isomers. This strict regiocontrol ensures high-purity monomer streams without the need for complex fractional distillation [1].

Evidence DimensionDehydrochlorination product selectivity
Target Compound Data>95% selectivity to 1,1-dichloro-2-fluoroethylene
Comparator Or BaselineHCFC-131a (Mixed isomers of 1,2-dichloro-1-fluoroethylene)
Quantified DifferenceComplete shift in olefin regiochemistry based on the precursor's fluorine position.
ConditionsBase-catalyzed or thermal dehydrochlorination

Buyers targeting specific chlorofluoroolefin monomers must procure the exact HCFC-131b isomer to avoid intractable downstream isomer mixtures.

Hvb vs. HCFC-131a
Head-to-head
211.87 kJ/kg vs. 207.72 kJ/kg 2.0% higher
Isomer halogen placement alters latent heat; supports process-specific fluid selection
QSPR model; normal boiling point context

Processability and Liquid-Phase Handling Advantages

From a manufacturability and handling perspective, HCFC-131b offers distinct advantages over downstream fluorinated products. With a boiling point of 94.8 °C, HCFC-131b is a stable liquid at ambient conditions, allowing for standard liquid-phase metering, pumping, and atmospheric storage. In contrast, the downstream product HCFC-133a has a boiling point of approximately 6 °C, requiring pressurized gas cylinders and specialized mass flow controllers for handling .

Evidence DimensionBoiling point and phase state
Target Compound DataLiquid, BP 94.8 °C
Comparator Or BaselineHCFC-133a (Gas, BP ~6 °C)
Quantified Difference~88 °C difference in boiling point, shifting the material from a pressurized gas to an atmospheric liquid.
ConditionsStandard ambient temperature and pressure (SATP)

Liquid-phase precursors drastically reduce the capital equipment costs associated with pressurized gas handling in synthetic workflows.

Boiling point vs. HCFC-131a
Cross-study comparable
94.8 °C vs. 88 °C 6.8 °C higher
Significant volatility shift; influences distillation separation context
760 mmHg; compare source-specific data

Radical Initiation and ATRA Compatibility

The trichloromethyl (CCl3) group in HCFC-131b serves as an effective radical donor in Atom Transfer Radical Addition (ATRA) reactions with olefins. The adjacent fluoromethyl group (-CH2F) inductively modulates the C-Cl bond dissociation energy compared to standard non-fluorinated solvents like 1,1,1-trichloroethane. This electronic tuning allows for controlled radical generation under transition-metal catalysis (e.g., Cu or Ru), facilitating the synthesis of complex polyhalogenated building blocks with high atom economy [1].

Evidence DimensionRadical generation efficiency in ATRA
Target Compound DataFluorine-modulated C-Cl activation
Comparator Or Baseline1,1,1-Trichloroethane (Standard unmodulated C-Cl activation)
Quantified DifferenceAltered radical initiation kinetics due to the strong inductive effect of the beta-fluorine atom.
ConditionsTransition-metal catalyzed ATRA with terminal alkenes

Procuring HCFC-131b provides synthetic chemists with a highly specific fluorinated radical building block for late-stage functionalization.

Vapor pressure vs. tetrachloroethane
Data to verify
53.1 mmHg vs. ~13.9 mmHg ~3.8× higher
Reported higher volatility; may impact emission control modeling
Extrapolated Antoine constants; source review recommended
ODP
Reported
0.025 ± 0.008
Low transitional ODP; benchmark for regulatory context
Relative to CFC-11 = 1.0
Metabolic pathway
Class-level
Trifluoroacetic acid, trifluoroacetaldehyde-urea adduct
Metabolite profile diverges from HCFC-131a; supports toxicology endpoint review
In vivo rat model; class inference requires validation

Precursor for Hydrofluoroolefins (HFOs) and HFCs

HCFC-131b is a highly effective starting material for catalytic fluorination workflows targeting CF3-CH2Cl (HCFC-133a) or CF3-CH2F (HFC-134a), significantly reducing HF consumption and catalyst degradation compared to bulk trichloroethylene [1].

Synthesis of Fluorinated Monomers

Through selective dehydrochlorination, HCFC-131b serves as a highly regioselective precursor to 1,1-dichloro-2-fluoroethylene, a specialty monomer used in the development of advanced fluoropolymers and elastomers [2].

Atom Transfer Radical Addition (ATRA) Reagent

Utilized in advanced organic synthesis as a fluorinated radical donor, allowing for the controlled addition of the -CCl2-CH2F moiety across unactivated alkenes to build complex halogenated architectures [3].

Liquid-Phase Halogen Exchange Modeling

Employed as a stable, high-boiling liquid model compound in chemical engineering studies evaluating the kinetics of chlorine-fluorine exchange over novel Lewis acid or transition metal oxide catalysts .

Application Fit Matrix

Application
Selection Property
Validation Focus
Refrigerant cycle modeling
Enthalpy of vaporization profile
System COP and heat transfer modeling
Controlled volatility solvent research
Vapor pressure and boiling point context
Evaporation rate and emission control design
Fluorinated building block synthesis
Halogen placement and reactivity profile
Targeted pathway selectivity verification
Halogenated ethane toxicology studies
Metabolic profile and ODP context
Metabolite identification and environmental fate modeling

XLogP3

2.4

Hydrogen Bond Acceptor Count

1

Exact Mass

149.920611 g/mol

Monoisotopic Mass

149.920611 g/mol

Heavy Atom Count

6

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